3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine 3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Brand Name: Vulcanchem
CAS No.: 80809-39-8
VCID: VC13350789
InChI: InChI=1S/C8H6N6S/c9-7-13-14-6(11-12-8(14)15-7)5-3-1-2-4-10-5/h1-4H,(H2,9,13)
SMILES: C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N
Molecular Formula: C8H6N6S
Molecular Weight: 218.24 g/mol

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

CAS No.: 80809-39-8

Cat. No.: VC13350789

Molecular Formula: C8H6N6S

Molecular Weight: 218.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine - 80809-39-8

Specification

CAS No. 80809-39-8
Molecular Formula C8H6N6S
Molecular Weight 218.24 g/mol
IUPAC Name 3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Standard InChI InChI=1S/C8H6N6S/c9-7-13-14-6(11-12-8(14)15-7)5-3-1-2-4-10-5/h1-4H,(H2,9,13)
Standard InChI Key WBDYLXMHRGZPSM-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N
Canonical SMILES C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)N

Introduction

Structural and Chemical Properties

The core structure of 3-(pyridin-2-yl)- triazolo[3,4-b] thiadiazol-6-amine consists of a triazolo[3,4-b]thiadiazole system fused with a pyridine ring. The pyridin-2-yl group at position 3 introduces aromaticity and hydrogen-bonding capability, while the amine at position 6 enhances solubility and reactivity. Elemental analysis of analogous triazolothiadiazoles (e.g., 3-(pyridin-3-yl) derivatives) reveals typical compositions of C, H, N, S with close alignment between theoretical and experimental values (e.g., C: 57.15% vs. 57.11%; N: 28.50% vs. 28.52%) . Spectral characterization via IR and NMR further validates the structure:

  • IR spectra: Peaks at 3030–3040 cm⁻¹ (C–H stretching of pyridine), 1600–1640 cm⁻¹ (C=N stretching), and 1375 cm⁻¹ (C=S) .

  • ¹H NMR: Multiplet signals at δ 7.4–8.8 ppm (pyridine protons) and singlet at δ 2.1–4.1 ppm (amine or methyl groups) .

Table 1: Elemental Analysis of Analogous Triazolothiadiazoles

CompoundFormula% C (Calc./Found)% H (Calc./Found)% N (Calc./Found)% S (Calc./Found)
Analog 1C₁₄H₁₀N₆S57.15 / 57.113.40 / 3.3728.50 / 28.5210.90 / 10.82
Analog 2C₉H₇N₅OS46.35 / 46.383.00 / 3.0230.00 / 30.0513.75 / 13.80

Synthetic Methodologies

The synthesis of triazolothiadiazoles generally follows Route b (Fig. 1), involving cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole with bielectrophiles . For 3-(pyridin-2-yl) derivatives, the protocol can be adapted as follows:

Key Reaction Steps

  • Formation of 4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol:
    Nicotinic hydrazide reacts with carbon disulfide and potassium hydroxide, followed by hydrazine hydrate .

  • Cyclization with Bielectrophiles:
    The thiol intermediate undergoes cycloaddition with reagents like phenacyl bromide or acetyl chloride. For example:

    • With phenacyl bromide: Forms 6-phenyl-3-(pyridin-2-yl)-7H- triazolo[3,4-b][1, thiadiazine .

    • With urea: Yields the 6-one derivative via thermal condensation .

Optimization Strategies

  • Solvent: Dry pyridine or ethanol improves yield .

  • Catalysts: Anhydrous sodium acetate accelerates phenacyl bromide reactions .

  • Temperature: Reflux conditions (3–6 hours) ensure complete cyclization .

Pharmacological Activities

While direct studies on 3-(pyridin-2-yl)- triazolo[3,4-b] thiadiazol-6-amine are sparse, structurally related compounds exhibit:

Antimicrobial Activity

Analogous triazolothiadiazoles show MIC values of 71–89 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to thiadiazole-mediated membrane disruption .

Anti-Inflammatory and Analgesic Effects

Fused triazolothiadiazoles inhibit TNF-α (ED₅₀: 7.62–28.71 mg/kg) in neuropathic pain models by suppressing oxidative/nitrosative stress . The pyridine ring enhances binding to inflammatory mediators .

Enzyme Inhibition

  • Carbonic anhydrase: IC₅₀ values < 10 µM for triazolothiadiazoles with electron-withdrawing groups .

  • AChE: Substituted derivatives inhibit acetylcholinesterase (IC₅₀: 2.4 µM), relevant for Alzheimer’s therapy .

Structure-Activity Relationships (SAR)

  • Pyridine Position: 3-Substituted pyridinyl analogs show higher antimicrobial potency than 2-substituted variants .

  • 6-Position Modifications: Amine groups improve solubility but reduce lipophilicity, affecting CNS penetration .

  • Thiadiazole Ring: Sulfur atoms enhance redox activity, contributing to antioxidant effects .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes necessitate optimization for scalability.

  • Bioavailability: Poor aqueous solubility of fused heterocycles limits in vivo efficacy.

  • Targeted Delivery: Nanoparticle encapsulation or prodrug strategies could enhance therapeutic indices.

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